molecular formula C26H40O3 B12767963 Nandrolone octanoate CAS No. 52230-63-4

Nandrolone octanoate

Cat. No.: B12767963
CAS No.: 52230-63-4
M. Wt: 400.6 g/mol
InChI Key: PDJPLTOBXAZMFJ-FNKXXKKYSA-N
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Description

Nandrolone octanoate, identified by CAS number 52230-63-4 and molecular formula C₂₆H₄₀O₃, is a chemical compound of significant interest in scientific research . It is characterized as a key impurity or metabolite of the anabolic steroid nandrolone decanoate, making it a critical reference standard for analytical purposes . Researchers utilize this compound to study the metabolic pathways, stability, and degradation profiles of nandrolone-based substances. Its primary research value lies in understanding the pharmacokinetics and long-term stability of anabolic steroids . The compound's mechanism of action is intrinsically linked to its parent compound, nandrolone, which is an agonist of the androgen receptor (AR) . Unlike testosterone, nandrolone is metabolized by the enzyme 5α-reductase to 5α-dihydronandrolone (DHN), a metabolite with a lower affinity for the androgen receptor . This unique metabolic pathway makes it a valuable tool for investigating tissue-specific androgen activity, particularly in studies focused on the differential effects on anabolic versus androgenic tissues . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52230-63-4

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] octanoate

InChI

InChI=1S/C26H40O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h17,20-24H,3-16H2,1-2H3/t20-,21+,22+,23-,24-,26-/m0/s1

InChI Key

PDJPLTOBXAZMFJ-FNKXXKKYSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Biochemical Mechanisms and Molecular Interactions of Nandrolone Octanoate

Androgen Receptor Binding Dynamics and Specificity

The interaction between nandrolone (B1676933) and the androgen receptor is the primary event that initiates its physiological effects. This binding is characterized by its affinity, the subsequent structural changes in the receptor, and its movement within the cell.

Comparative Receptor Binding Affinity (e.g., versus testosterone (B1683101), dihydrotestosterone)

Nandrolone demonstrates a strong binding affinity for the androgen receptor, which is reported to be greater than that of testosterone. nih.gov However, its affinity is less than that of dihydrotestosterone (B1667394) (DHT), the most potent endogenous androgen. nih.govoup.com A key differentiator for nandrolone is its metabolism by the enzyme 5α-reductase. While this enzyme converts testosterone into the more potent DHT, it converts nandrolone into 5α-dihydro-19-nortestosterone (also known as dihydronandrolone or DHN), which has a significantly lower binding affinity for the androgen receptor. nih.govwikipedia.orgkjsm.org This metabolic difference explains nandrolone's reduced androgenic effects in tissues with high 5α-reductase activity, such as the prostate. nih.govoup.com

Interactive Data Table: Relative Binding Affinity to Androgen Receptor Note: Values are approximate and can vary based on assay conditions. Testosterone is set as the reference at 100%.

CompoundRelative Binding Affinity (RBA)
Dihydrotestosterone (DHT)>100%
Nandrolone~100-154% wikipedia.org
Testosterone100%
Dihydronandrolone (DHN)<100%

Conformational Changes and Nuclear Translocation of Androgen Receptor

In its inactive state, the androgen receptor resides in the cell's cytoplasm, bound to a complex of heat shock proteins (HSPs). physiology.orgnih.gov This association, particularly with Hsp90, maintains the receptor in a stable conformation ready for ligand binding. physiology.orgnih.gov Upon the binding of an agonist like nandrolone, the receptor undergoes a significant conformational change. nih.govwikipedia.org This structural shift causes the dissociation of the heat shock proteins. nih.govwikipedia.org

The release from the HSP complex unmasks a nuclear localization signal on the receptor. physiology.orgnih.gov This allows the ligand-bound receptor to form a dimer (a complex of two receptor molecules) and translocate from the cytoplasm into the nucleus. wikipedia.orgnih.gov This nuclear import is a critical step, enabling the receptor to interact directly with DNA and regulate gene expression. nih.govwikipedia.org

Genomic and Non-Genomic Signaling Pathways

The effects of nandrolone are mediated through two primary types of signaling pathways: the classical, slower genomic pathway that involves direct gene regulation, and rapid, non-genomic pathways that involve cytoplasmic signaling cascades.

Regulation of Gene Transcription via Androgen Response Elements

The primary mechanism of androgen action is the direct regulation of gene transcription. wikipedia.org Once the nandrolone-AR complex is in the nucleus, its DNA-binding domain interacts with specific DNA sequences known as Androgen Response Elements (AREs). nih.govpnas.org AREs are located in the promoter or enhancer regions of androgen-target genes. nih.govpnas.org

The binding of the AR complex to AREs facilitates the recruitment of co-regulator proteins and the general transcriptional machinery, such as RNA polymerase II. kjsm.orgnih.gov This entire assembly then initiates or alters the transcription of target genes into messenger RNA (mRNA), which is subsequently translated into proteins. wikipedia.org This genomic pathway is responsible for the significant anabolic effects of nandrolone on muscle, which result from the altered synthesis of specific proteins. kjsm.org

Activation of Intracellular Kinase Cascades (e.g., ERK, Akt, MAPK, PI3K/AKT, PLC/PKC pathways)

Beyond its genomic actions, nandrolone can also trigger rapid, non-genomic effects. nih.govresearchgate.net These are mediated by a fraction of androgen receptors located at the cell membrane or in the cytoplasm, which can activate intracellular signaling cascades without directly interacting with DNA. nih.gov Nandrolone has been shown to activate several key kinase pathways:

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), can be rapidly activated. oncotarget.com This pathway is crucial for cell proliferation and differentiation. aging-us.commdpi.com

PI3K/AKT Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical cascade stimulated by androgens. oncotarget.commdpi.com This pathway plays a significant role in cell growth, survival, and metabolism, including the promotion of protein synthesis. aging-us.com

Wnt/β-catenin Signaling : Studies have shown that androgens can modulate the Wnt/β-catenin pathway. Nandrolone, for instance, has been observed to up-regulate the Notch inhibitor Numb through Wnt/β-catenin signaling in myoblasts. nih.gov

Other Kinases : Nandrolone may also influence signaling through Phospholipase C (PLC) and Protein Kinase C (PKC), which are involved in various cellular processes. oncotarget.com

These non-genomic actions can, in turn, influence genomic events by phosphorylating and modulating the activity of transcription factors and co-regulators. nih.govnih.gov

Interactions with Heat Shock Proteins (e.g., Hsp90)

Heat shock proteins, particularly Hsp90, are essential molecular chaperones for the androgen receptor. nih.govoncotarget.com In the absence of a ligand, Hsp90 binds to the AR's ligand-binding domain, stabilizing it and maintaining it in a high-affinity state, ready to receive an androgen signal. physiology.orgnih.gov Other proteins, such as Hsp70 and co-chaperones like FKBP52, are also part of this dynamic complex. aacrjournals.orgpnas.org

The binding of nandrolone induces a conformational change in the AR that triggers the release of Hsp90. nih.govnih.gov This dissociation is a prerequisite for the receptor's dimerization and nuclear translocation. nih.gov Therefore, the interaction with Hsp90 is not merely passive but is a critical, dynamic process that gates the activation of the androgen receptor in response to hormonal signals.

Enzymatic Biotransformation and Metabolic Pathways

The biotransformation of nandrolone octanoate (B1194180) is a multi-step process involving several enzymatic reactions that ultimately lead to its inactivation and excretion from the body. This process begins with the hydrolysis of the parent compound and is followed by a series of metabolic conversions and conjugation reactions.

Nandrolone octanoate is a prodrug, meaning it is an inactive compound that is converted into its active form, nandrolone, within the body. This activation occurs through the enzymatic hydrolysis of the octanoate ester bond. While it was previously thought that this hydrolysis might occur in the muscle tissue at the site of injection, studies have shown that the hydrolysis of nandrolone esters like nandrolone decanoate (B1226879) primarily occurs in the blood. nih.gov Specifically, research using porcine tissues to mimic human muscular and subcutaneous tissues, as well as human whole blood, plasma, and serum, demonstrated that significant hydrolysis of nandrolone decanoate only occurred in human whole blood. nih.gov This suggests that after administration, this compound is transported from the injection site into the central circulation, where it is then hydrolyzed to release the active nandrolone. nih.gov Studies have also indicated that phosphodiesterase 7B (PDE7B) is an enzyme involved in the hydrolysis of nandrolone decanoate in the liver cytosol. frontiersin.org

Once nandrolone is released, it undergoes extensive metabolism, primarily in the liver. mdpi.commims.com The major metabolic pathway involves the reduction of nandrolone, leading to the formation of several key metabolites that are detectable in urine. mdpi.comwikipedia.org The main metabolites of nandrolone are 19-norandrosterone (B1242311) (19-NA), 19-noretiocholanolone (B1255105) (19-NE), and 19-norepiandrosterone (B3340957). mdpi.comwikipedia.orgdshs-koeln.de Of these, 19-norandrosterone is typically the most abundant urinary metabolite. mdpi.comdshs-koeln.de The formation of these metabolites is a key step in the body's process of preparing the compound for elimination. The relative amounts of these metabolites can vary between individuals, indicating interindividual differences in nandrolone metabolism. nih.gov

To facilitate their excretion, the metabolites of nandrolone undergo phase II conjugation reactions, primarily glucuronidation and sulfation. mdpi.comnih.gov These reactions increase the water solubility of the metabolites, allowing them to be more easily eliminated in the urine. nih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation. nih.govcore.ac.ukeur.nl

Several UGT isoforms are involved in the glucuronidation of nandrolone metabolites. nih.gov In vitro studies have identified UGT1A4 and UGT2B7 as the primary enzymes responsible for the glucuronidation of 19-norandrosterone. nih.govresearchgate.net Further research using human liver microsomes has confirmed the involvement of UGT2B7 and UGT2B15 in this process. nih.govresearchgate.net Specifically, UGT2B7 and UGT2B15 have been shown to be the main UGTs responsible for the glucuronidation of 19-norandrosterone. nih.gov While 19-norandrosterone and 19-noretiocholanolone are primarily excreted as glucuronide conjugates, 19-norepiandrosterone is found exclusively as a sulfate (B86663) conjugate. wada-ama.org

UGT EnzymeRole in Nandrolone Metabolite ConjugationSupporting Evidence
UGT2B7Major enzyme in 19-norandrosterone glucuronidation. nih.govresearchgate.netIn vitro studies with recombinant enzymes and inhibition assays with human liver microsomes. nih.govresearchgate.net
UGT2B15Involved in 19-norandrosterone glucuronidation. nih.govresearchgate.netInhibition assays with human liver microsomes. nih.govresearchgate.net Genetic polymorphisms in UGT2B15 can affect glucuronidation activity. nih.gov
UGT1A4Identified as a key enzyme in 19-norandrosterone glucuronidation in in vitro studies. nih.govresearchgate.netStudies using recombinant UGT enzymes. nih.gov

The enzyme 5α-reductase plays a crucial role in the metabolism of androgens. wikipedia.org In the case of testosterone, 5α-reductase converts it to the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgamegroups.org However, with nandrolone, the action of 5α-reductase is different. It converts nandrolone into 5α-dihydronandrolone (DHN), a metabolite with a significantly lower affinity for the androgen receptor compared to nandrolone itself. amegroups.orgnih.govwikipedia.org This metabolic inactivation of nandrolone by 5α-reductase in androgenic tissues like the prostate is thought to contribute to the lower androgenic potency of nandrolone compared to testosterone. nih.govmdpi.com

Glucuronidation and Sulfation Conjugation by UGT Enzymes

Interplay with Endogenous Steroidogenesis Pathways

Nandrolone can interfere with the body's natural production of steroids, a process known as steroidogenesis. This interaction primarily involves the modulation of key enzymes responsible for steroid biosynthesis.

Research has shown that nandrolone can alter the expression and activity of enzymes critical for testosterone production in Leydig cells of the testes. nih.govresearchgate.net Two such enzymes are the steroidogenic acute regulatory protein (StAR) and 17α-hydroxylase/17,20-lyase (CYP17A1). nih.govresearchgate.net

StAR is responsible for the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria, which is the rate-limiting step in steroidogenesis. Studies have shown that nandrolone can upregulate the expression of StAR at both the gene and protein level, particularly at lower concentrations. nih.govresearchgate.net

CYP17A1 is a key enzyme that catalyzes two critical reactions in the testosterone synthesis pathway. Research indicates that nandrolone can downregulate the expression of CYP17A1, especially at higher concentrations. nih.govresearchgate.net This inhibitory effect on CYP17A1 can lead to a decrease in testosterone production. oncotarget.com Some studies have also reported that nandrolone treatment can lead to a decrease in the expression of CYP11A1 (cholesterol side-chain cleavage enzyme) and an upregulation of HSD3B1 (3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase). iomcworld.com

The dose-dependent effects of nandrolone on these enzymes suggest a complex regulatory mechanism. oncotarget.com Lower concentrations of nandrolone may initially stimulate testosterone production by increasing StAR expression, while higher concentrations appear to inhibit testosterone synthesis through the downregulation of CYP17A1. nih.govresearchgate.net This interference with the normal steroidogenic pathway can disrupt the body's hormonal balance.

EnzymeFunction in SteroidogenesisEffect of Nandrolone
StAR (Steroidogenic Acute Regulatory Protein)Transports cholesterol into mitochondria, the rate-limiting step in steroid synthesis. nih.govUpregulated by lower concentrations of nandrolone. nih.govresearchgate.netdroracle.ai
CYP17A1 (17α-hydroxylase/17,20-lyase)Catalyzes key reactions in testosterone biosynthesis. nih.govresearchgate.netDownregulated by higher concentrations of nandrolone. nih.govresearchgate.netoncotarget.comdroracle.ai
CYP11A1 (Cholesterol side-chain cleavage enzyme)Converts cholesterol to pregnenolone (B344588). iomcworld.comDecreased expression with nandrolone treatment. iomcworld.com
HSD3B1 (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase)Involved in the conversion of pregnenolone to progesterone. iomcworld.comUpregulated with nandrolone treatment. iomcworld.com

Theoretical Impact on Endogenous Hormone Levels

The administration of this compound theoretically exerts a profound suppressive effect on the hypothalamic-pituitary-gonadal (HPG) axis, leading to significant alterations in endogenous hormone levels. This is a class effect of anabolic-androgenic steroids, driven by a powerful negative feedback mechanism. amegroups.org

As an androgen receptor agonist, the presence of nandrolone in the bloodstream signals the hypothalamus and pituitary gland to reduce the secretion of gonadotropins. brieflands.comnih.gov Specifically, it inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the pituitary's production and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govresearchgate.net This suppressive action can be potent, with studies on the closely related nandrolone decanoate showing significant reductions in LH and FSH even after a single dose. researchgate.net The progestogenic activity of nandrolone may also contribute to this strong antigonadotropic effect. wikipedia.org

The suppression of LH is particularly consequential for endogenous testosterone production. LH is the primary signal for the Leydig cells in the testes to synthesize and secrete testosterone. By significantly reducing LH levels, nandrolone effectively shuts down the body's natural production of testosterone. amegroups.orgbrieflands.com Studies have documented a sharp decline in serum testosterone levels following the administration of nandrolone esters. wikipedia.orgnih.gov

The impact on FSH affects spermatogenesis, as FSH is crucial for the function of Sertoli cells and the maturation of sperm. The reduction in both LH and FSH leads to a state of hypogonadotropic hypogonadism, characterized by low levels of gonadotropins and suppressed testicular androgen and sperm production. brieflands.com

Nandrolone also interacts with Sex Hormone-Binding Globulin (SHBG), the primary carrier protein for androgens and estrogens in the blood. Nandrolone itself has a very low affinity for SHBG, approximately 5% of that of testosterone. wikipedia.org This low binding affinity means that a larger fraction of nandrolone remains unbound and biologically active in the plasma. Some studies have noted a small but significant decrease in SHBG levels following nandrolone administration. researchgate.net

Data Tables

Table 1: Research Findings on the Impact of Nandrolone Esters on Endogenous Hormones

HormoneStudy TypeFindingsSource
Luteinizing Hormone (LH) Human Study (single dose)Significant suppression observed 4 days post-administration. researchgate.net
Rat Study (chronic use)Serum LH levels were significantly decreased. brieflands.comnih.gov
Follicle-Stimulating Hormone (FSH) Human Study (single dose)Significant suppression observed 4 days post-administration. researchgate.net
Rat Study (chronic use)Serum FSH levels were significantly decreased. brieflands.comnih.gov
Testosterone Human StudySuppressed by 57% at 100 mg/week and 70% at 300 mg/week after 6 weeks. wikipedia.org
Rat Study (chronic use)Serum testosterone levels were significantly decreased. brieflands.comnih.gov
Sex Hormone-Binding Globulin (SHBG) Human Study (single dose)Small but significant decrease observed 4 days post-administration. researchgate.net

This table presents data primarily from studies on nandrolone decanoate, which is expected to have the same qualitative hormonal impact as this compound.

Table 2: Comparative Androgen Receptor (AR) and Metabolic Properties

CompoundAR Binding AffinityPrimary 5α-Reductase MetaboliteMetabolite AR ActivityAromatization Rate
Nandrolone Higher than Testosterone5α-Dihydronandrolone (DHN)Weaker than parent compoundLow
Testosterone BaselineDihydrotestosterone (DHT)Stronger than parent compoundBaseline

This table provides a qualitative comparison based on multiple sources describing the biochemical properties of nandrolone relative to testosterone. wikipedia.orgamegroups.org

Cellular and in Vitro Research Models

Cell Line Studies and Proliferative Dynamics

There is a notable lack of published studies investigating the direct effects of nandrolone (B1676933) octanoate (B1194180) on the proliferation and viability of specific cell lines. No research data could be identified that specifically examines its impact on hepatocarcinoma-derived cells, breast cancer cells, or Leydig R2C cells. This represents a significant gap in the understanding of the compound's potential cellular targets and tissue-specific actions.

The molecular mechanisms by which nandrolone octanoate may influence cell cycle progression are currently uncharacterized. There are no available studies that report on the modulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin E, cyclin-dependent kinases (Cdk1/2), or tumor suppressor proteins like p21 and p53 in response to treatment with this compound.

Impact on Specific Cell Lines (e.g., hepatocarcinoma-derived cells, breast cancer cells, Leydig R2C cells)

Stem Cell Phenotype Modulation

Scientific literature lacks any evidence to suggest that this compound induces stemness markers, such as CD133, in any cellular model. Research into the potential of this compound to influence cancer stem cell populations or induce a stem-like phenotype has not been published.

The influence of this compound on the differentiation pathways of hematopoietic and mesenchymal stem cells has not been documented. While other esters of nandrolone have been investigated for their effects on hematopoiesis, this specific data for the octanoate ester is absent from current scientific records.

Induction of Stemness Markers (e.g., CD133) in Cellular Models

Bioenergetic Metabolism in Cellular Systems

There is no available research on the impact of this compound on the bioenergetic metabolism of cellular systems. Studies detailing its effects on mitochondrial respiration, glycolysis, or other metabolic pathways in vitro have not been identified.

Research ModelKey Findings on Mitochondrial Respiration
HepG2 cell lineRepressed mitochondrial respiration; inhibited complexes I and III. nih.gov
Emphysematous hamstersNo change in the activity of mitochondrial respiratory chain complexes in the diaphragm. nih.gov
Adult mice synaptosomesIncreased basal mitochondrial respiration. biorxiv.orgbiorxiv.org
Aged mice synaptosomesNo increase in basal mitochondrial respiration. biorxiv.org

Modulation of Cellular Redox State and Reactive Oxygen Species Production

The balance of the cellular redox state is crucial for normal cell function. mdpi.comsciforum.net Nandrolone has been demonstrated to affect this equilibrium. Research on the HepG2 cell line has shown that nandrolone exposure enhances the production of mitochondrial reactive oxygen species (ROS). nih.gov This increase in ROS can lead to an unbalanced cellular redox state, resulting in oxidative stress. nih.govnih.gov Conversely, a study on isolated rat hearts found that acute exposure to nandrolone decanoate (B1226879) did not promote the production of ROS and may even have some anti-oxidative potential at the highest concentration tested. researchgate.net

Research ModelEffect on ROS and Cellular Redox State
HepG2 cell lineEnhanced mitochondrial ROS production, leading to an unbalanced redox state. nih.gov
Isolated rat heartAcute exposure did not promote ROS production; potential for anti-oxidative effect at high concentrations. researchgate.net
AdipocytesFatty acid oxidation, like that of octanoate, can increase ROS production. nih.gov

Advanced In Vitro Systems and Organ-on-a-Chip Technology

To gain a more profound understanding of the intricate cellular reactions to nandrolone, scientists are progressively utilizing more advanced in vitro models that better simulate human physiology. nih.govmdpi.com

Application of 2D and 3D Cell Culture Models for Compound Research

Traditional 2D cell cultures, where cells grow on a flat monolayer, have been foundational in the initial research of nandrolone's effects. nih.govarchivesofmedicalscience.comnih.gov These models are advantageous for high-throughput screening and fundamental mechanistic inquiries. frontiersin.org However, a significant limitation of 2D cultures is their failure to fully replicate the complex cellular interactions and microenvironments present in living tissues. archivesofmedicalscience.comnih.govresearchgate.net

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant context by allowing cells to grow in a three-dimensional space, which fosters more realistic cell-to-cell and cell-to-extracellular matrix interactions. nih.govfrontiersin.orgresearchgate.net Research has utilized both 2D and 3D cultures to study nandrolone, finding, for example, that it caused a significant increase in stemness-markers in both types of cultures of the HepG2 cell line. nih.gov The use of 3D models is considered a promising tool for developing new drugs as they can exhibit behavior more similar to in vivo systems. researchgate.net

Culture ModelApplication in Nandrolone ResearchAdvantagesLimitations
2D Cell Culture Initial studies of cellular effects, such as on proliferation and stemness markers. nih.govHigh-throughput capabilities. frontiersin.orgLacks complex cell interactions and physiological microenvironment. archivesofmedicalscience.comnih.govresearchgate.net
3D Cell Culture Investigating effects on more complex, tissue-like structures, such as stemness markers in spheroids. nih.govMore accurately mimics in vivo conditions and cellular interactions. nih.govfrontiersin.orgresearchgate.netCan be more complex and less suited for high-throughput screening than 2D models. mdpi.com

Utility in Mechanistic Studies and High-Throughput Screening Platforms

High-throughput screening (HTS) platforms have become a pivotal technology in the study of various compounds. nih.gov These automated systems enable the rapid assessment of a compound's effects across numerous concentrations and cell lines, generating large datasets on affected cellular processes. nih.gov

Organ-on-a-chip (OOC) technology is an emerging frontier in in vitro research, utilizing microfluidic devices to create microenvironments that simulate the functions of human organs. nih.govmdpi.comfrontiersin.org These "chips" can contain living cells from different tissues to model organ-level physiology and disease, offering a bridge between conventional cell culture and animal studies. mdpi.comfrontiersin.org While the direct application of OOC technology to study this compound is not yet widely documented, these platforms offer significant potential for future research into its organ-specific effects and for more accurate drug screening and mechanistic studies. nih.govmdpi.comeuropa.eu

Non Human Animal Model Research

Neurobiological and Behavioral Research in Rodent Models

Research in rodent models has been instrumental in elucidating the complex interactions between nandrolone (B1676933) and the central nervous system. These studies, primarily using rats, aim to understand the molecular and behavioral changes that occur following administration.

Effects on Central Monoaminergic Systems (e.g., dopamine (B1211576), serotonin (B10506), opioid peptides)

Nandrolone administration has been shown to significantly alter key neurotransmitter systems involved in mood, reward, and behavior.

Dopamine (DA): Nandrolone exposure can modulate the dopaminergic system. Studies in young Syrian hamsters have shown that treatment increases levels of dopamine and the expression of dopamine D2 receptors (D2DR) in the anterior hypothalamus. nih.gov In rats, while nandrolone may not directly stimulate dopamine release in the nucleus accumbens in the way that other substances of abuse do, it can potentiate the rewarding effects of other drugs like amphetamine. nih.gov Chronic administration in rats has been found to reduce dopamine content in the nucleus accumbens. nih.gov Prepubertal exposure in rats led to an increase in D2DR expression in the nucleus accumbens and medial prefrontal cortex. biorxiv.org

Serotonin (5-HT): The serotonergic system is also sensitive to nandrolone. In rats, sub-chronic treatment with nandrolone decanoate (B1226879) has been shown to affect serotonergic systems. nih.gov Chronic administration can lead to a decrease in serotonin content in the striatum, hippocampus, and hypothalamus. scialert.net Some research suggests that elevated levels of serotonergic amines in the hypothalamus, stimulated by nandrolone, could contribute to improved physical performance and aggressive behavior. nih.gov

Opioid Peptides: Nandrolone impacts the endogenous opioid system. Chronic treatment in rats has been associated with changes in both opioid concentrations and tachykinin levels in brain areas linked to the control of emotional behavior. nih.gov Specifically, it has been shown to heighten the levels of endogenous opioids and their receptors in select limbic regions, including an elevation of beta-endorphin (B3029290) in the ventral tegmental area (VTA). nih.gov This interaction is significant as opioid peptides are involved in modulating the release of other neurotransmitters and are implicated in reinforcement and reward mechanisms. iu.eduscielo.org.mx

Modulation of Neurotransmitter Release and Receptor Expression in Brain Regions

Nandrolone exerts its influence by altering the expression of critical receptors and the function of neurotransmitter systems in a region-specific manner within the brain.

Hypothalamus: This region, crucial for regulating aggression and hormonal systems, is significantly affected. Nandrolone administration has been shown to decrease the mRNA expression of the NMDA receptor subunits NR2A and NR2B in the rat hypothalamus. nih.govnih.gov It can also increase dopamine D2 receptor immunoreactivity in young hamsters. nih.gov Furthermore, nandrolone enhances synaptic currents mediated by the GABAA receptor in the ventromedial nucleus of the hypothalamus. nih.gov

Hippocampus: In the hippocampus, an area vital for memory and mood regulation, nandrolone decanoate treatment in rats led to a significant decrease in the mRNA expression of the NR2A receptor subunit. nih.gov Chronic administration may also decrease serotonin content in this region. scialert.net Some studies have linked anxiogenic effects of nandrolone to a decrease in parvalbumin-positive interneurons in the hippocampus. plos.org

Nucleus Accumbens (NAc): As a key component of the brain's reward circuitry, the NAc is a target for nandrolone. Research indicates that nandrolone can downregulate the mRNA for the NR1 receptor subunit in the nucleus accumbens at higher doses. nih.gov Prepubertal nandrolone exposure in rats increased the expression of D2DR in the NAc. biorxiv.org Chronic treatment has been associated with reduced levels of dopamine, serotonin, and noradrenaline in the NAc, which correlates with anhedonia (loss of pleasure). nih.gov

Other Brain Regions: Nandrolone has been found to alter GABAergic transmission in neural circuits involved in aggression, such as projections from the central amygdala (CeA) to the bed nucleus of the stria terminalis (BnST). nih.gov

The table below summarizes the key findings on nandrolone's modulation of neurotransmitter receptors in different brain regions of rodent models.

Brain RegionReceptor/System AffectedObserved Effect in Rodent ModelsReference
HypothalamusNMDA (NR2A, NR2B subunits)Decreased mRNA expression nih.gov
HypothalamusDopamine D2 Receptor (D2DR)Increased expression/immunoreactivity nih.gov
HippocampusNMDA (NR2A subunit)Decreased mRNA expression nih.gov
HippocampusParvalbumin Interneurons (GABAergic)Decreased number of neurons plos.org
Nucleus AccumbensNMDA (NR1 subunit)Decreased mRNA expression nih.gov
Nucleus AccumbensDopamine D2 Receptor (D2DR)Increased expression biorxiv.org
Amygdala/BnSTGABAergic SystemAltered transmission nih.gov

Impact on Behavioral Phenotypes (e.g., aggression, anxiety, locomotor activity, reward-related behaviors)

Administration of nandrolone to rodent models results in a variety of behavioral changes, though findings can sometimes be contradictory depending on the experimental design. researchgate.net

Aggression: The link between nandrolone and aggression is complex. Some studies report that nandrolone induces aggression in mice, particularly at high doses. nih.gov It may facilitate offensive aggression in hamsters and increase reactivity to physical provocations in rats. nih.govgu.se However, other studies have reported no effect on aggression, highlighting the influence of methodological differences. nih.govresearchgate.net

Anxiety: Nandrolone's effect on anxiety-like behavior is also variable. Several studies report that nandrolone decreases anxiety. biorxiv.orgresearchgate.netnih.gov For example, rats treated with nandrolone spent less time in the closed arms of an elevated plus maze and more time in the center of an open field, behaviors associated with decreased anxiety. biorxiv.org Conversely, other research has found anxiogenic (anxiety-producing) effects, with treated rats showing decreased locomotor activity and reduced exploration in open arms. plos.org

Locomotor Activity: The impact on locomotion is controversial. nih.gov Some studies found nandrolone had no effect on locomotion, while others noted a decrease in basal locomotor activity and wheel running. nih.govbiorxiv.orggu.se In contrast, some research has suggested that nandrolone-treated rats display increased running endurance. nih.gov

Reward-Related Behaviors: Nandrolone appears to modulate the brain's reward system. While it may not be directly rewarding on its own, it has been shown to potentiate the rewarding effects of other substances like amphetamine and accelerate the development of cocaine sensitization in young rats. nih.govbiorxiv.org However, chronic administration has also been linked to anhedonia, a core symptom of depression, as evidenced by a loss of preference for sweet tastes in rats. nih.gov

The table below provides a summary of the behavioral phenotypes observed in rodent models following nandrolone administration.

Behavioral PhenotypePrimary Findings in Rodent ModelsReference
AggressionIncreased aggression and reactivity reported in some studies; other studies show no effect. nih.govresearchgate.netgu.se
AnxietyContradictory results: some studies report decreased anxiety-like behaviors, while others report anxiogenic effects. biorxiv.orgplos.orgnih.govredalyc.org
Locomotor ActivityControversial findings, with reports of decreased, increased, or unchanged activity. nih.govbiorxiv.orggu.se
Reward-Related BehaviorsPotentiates rewarding effects of other drugs; may accelerate cocaine sensitization. Chronic use linked to anhedonia. nih.govnih.govbiorxiv.org

Central Nervous System Alterations in Response to Nandrolone Octanoate (B1194180) Administration

Beyond specific neurotransmitter systems, nandrolone administration can induce broader alterations within the central nervous system (CNS). nih.gov These changes involve neuronal signaling molecules, gene expression, and potential neurotoxicity. nih.govdiva-portal.orguu.se In-vitro studies using rat cortical cell cultures identified nandrolone as having a notable toxic impact, affecting mitochondrial function, membrane integrity, and neurite outgrowth. diva-portal.orguu.se Administration in rats can lead to brain region-dependent changes in the mRNA expression of various genes, with the hypothalamus being particularly affected. diva-portal.org These molecular alterations are believed to underlie the observed changes in behavior, memory, and emotional states. nih.govnih.govnih.gov

Musculoskeletal and Tissue-Specific Studies in Animal Models

Theoretical Mechanisms of Anabolic Effects on Muscle Growth

Nandrolone is well-known for its anabolic, or tissue-building, properties, particularly in skeletal muscle. amegroups.org Animal models have been crucial for investigating the mechanisms driving this muscle growth. The anabolic effect is primarily achieved through the stimulation of protein synthesis and the promotion of a positive nitrogen balance. e-jvc.org

Key theoretical mechanisms include:

Androgen Receptor (AR) Interaction: Nandrolone binds to androgen receptors in muscle tissue with a higher affinity than testosterone (B1683101). biorxiv.orgamegroups.org This interaction is a critical step in initiating the downstream signaling cascades that lead to muscle hypertrophy. The lack of 5-alpha reductase in skeletal muscle allows nandrolone to exert a potent anabolic effect. amegroups.org

Stimulation of Protein Synthesis: A primary anabolic action of nandrolone is the enhancement of muscle protein synthesis. e-jvc.orgnih.gov Studies in mouse models of muscle disuse showed that while nandrolone did not prevent the increase of catabolic markers like MuRF-1, it did preserve protein content and muscle weight by stimulating protein synthesis. nih.gov

Satellite Cell Modulation: Anabolic steroids can increase the number of satellite cells, which are muscle stem cells, per muscle fiber. mdpi.com This increase enhances the muscle's regenerative capacity and its ability to grow in response to stimuli. mdpi.comscielo.br

Anti-Glucocorticoid Effects: Nandrolone may also exert anabolic effects by antagonizing the catabolic (muscle-wasting) actions of glucocorticoid hormones.

The table below summarizes the proposed mechanisms for nandrolone's anabolic effects on muscle tissue based on animal studies.

MechanismDescriptionReference
Androgen Receptor (AR) BindingBinds with high affinity to AR in skeletal muscle, initiating anabolic signaling. amegroups.org
Increased Protein SynthesisStimulates the creation of new proteins within muscle cells, preserving muscle mass and weight. e-jvc.orgnih.gov
Satellite Cell ProliferationIncreases the number of muscle stem cells, enhancing potential for muscle growth and repair. mdpi.com
Gene Expression ModulationPrevents changes in the expression of regenerative pathway genes like MyoD and Notch-1 during muscle atrophy. nih.gov

Influence on Bone Metabolism and Osseointegration Processes

Nandrolone has demonstrated significant effects on bone tissue in various animal models, suggesting a positive influence on bone metabolism and healing processes. Studies indicate that anabolic steroids like nandrolone can stimulate osteoblastic activity, which is crucial for bone formation, leading to an increase in cortical bone density. mdpi.comnih.gov

In rabbit models, nandrolone has been shown to promote fracture healing. researchgate.net Research on its role in osseointegration—the process of bone growing into a surgical implant—has yielded specific insights. A study involving dental implants in the tibias of rabbits found that while nandrolone administration initially appeared to lengthen the non-specific healing phase, it subsequently resulted in a significantly greater quantity of newly formed bone around the implants. mdpi.comnih.govsemanticscholar.org This suggests a net positive stimulation of bone metabolism by the androgen molecule during the critical reparative stages. mdpi.comnih.gov Specifically, micro-radiographic and fluorescence analyses at three and four weeks post-implantation showed a gradual increase in newly formed bone in nandrolone-treated rabbits compared to controls. mdpi.comnih.gov

Investigations in rats have further explored these effects. In ovariectomized rats, a model for postmenopausal osteopenia, nandrolone treatment was found to increase bone mass and prevent bone loss by inhibiting bone resorption. scielo.brresearchgate.net Another study on the femurs of healthy rats observed that treatment led to a late-stage increase in the diameter of the distal epiphysis, suggesting that the effects of the steroid on bone morphology may manifest over a longer period, even after administration has ceased. scielo.br

Table 1: Summary of Nandrolone's Effects on Bone in Animal Models

Animal ModelTissue/Process StudiedObserved EffectsReference
RabbitOsseointegration of tibial dental implantsInitial delay in healing followed by a significant increase in newly formed bone volume. mdpi.comnih.gov
Rat (Ovariectomized)Bone mass and metabolismIncreased bone mass and prevention of osteopenia through inhibition of bone resorption. scielo.brresearchgate.net
RatFemur morphologyLate-term increase in the diameter of the distal epiphysis. scielo.br
Mouse and RabbitFracture healingPromotion of in-vivo fracture healing. researchgate.net

Observations in Specific Tissues (e.g., Leydig cells, brain regions, liver, spleen, kidney)

Nandrolone administration has been shown to induce a range of changes across various organ systems in animal models.

Leydig Cells: The testicular Leydig cells, responsible for testosterone production, are significantly affected by nandrolone. Studies in rats have reported a notable decline in the Leydig cell population within the interstitial compartment of the testes following treatment. animbiosci.org This is accompanied by a significant decrease in the expression of key steroidogenic enzymes at both the transcript and protein levels. animbiosci.org In-vitro studies on Leydig cells have further elucidated these mechanisms, showing that nandrolone alters the expression of proteins essential for testosterone biosynthesis, such as Steroidogenic Acute Regulatory Protein (StAR), CYP11A1, and CYP17A1. oncotarget.comiomcworld.comnih.gov These findings suggest a direct impact on testicular function and hormone production. iomcworld.com

Brain Regions: Nandrolone influences the central nervous system by altering neuronal activity and neurotransmitter systems. In rats and guinea pigs, administration has been shown to increase the expression of c-Fos, a marker of neuronal activation, in several brain regions, including the hypothalamus, amygdala, and nucleus accumbens. oup.comgu.se Research has also documented changes in neurotransmitter systems; for instance, studies in rats have observed altered concentrations of serotonin (5-HT) and its metabolites in the cerebral cortex, hypothalamus, and striatum. frontiersin.org Furthermore, nandrolone has been found to modulate the expression of NMDA receptor subunits in the rat hippocampus and hypothalamus, which may underlie some of the behavioral effects associated with the compound. researchgate.net

Liver: The liver is a primary site of steroid metabolism, and studies consistently show that nandrolone can impact hepatic tissue. In both rats and rabbits, administration has been linked to elevations in serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of hepatocellular stress or injury. uem.broatext.comnih.gov Histological examinations have revealed changes including vacuolar degeneration of hepatocytes, inflammatory cell infiltration, and fibrosis in the liver tissue of treated animals. ekb.eg In mice, nandrolone was also found to cause an upregulation of stemness-marker genes in the liver. nih.gov

Spleen: The effects of nandrolone on the spleen appear to be less pronounced. One study in rats found no significant changes in spleen weight following treatment. uem.br However, a study in mice did report an upregulation of stemness-marker genes in the spleen, suggesting potential effects at a cellular level that may warrant further investigation. nih.gov

Kidney: Renal tissue is also responsive to nandrolone. Several studies in rats have reported an increase in kidney weight following administration. uem.br This is often accompanied by a significant elevation in biomarkers of kidney function, such as serum creatinine, urea, and uric acid. oatext.comnih.gov Histopathological analyses in rabbits have identified adverse structural changes, including atrophy and congestion of the glomeruli, the formation of cysts, and vacuolar degeneration. ekb.eg Similar to the liver and spleen, an upregulation of stemness-markers was also observed in the kidneys of mice treated with nandrolone. nih.gov

Comparative Pharmacological Profiles in Animal Models

Differences in Effects Compared to Other Androgens (e.g., Testosterone Undecanoate)

When compared to testosterone, the primary male androgen, nandrolone exhibits distinct pharmacological properties. A key difference lies in its myotrophic-to-androgenic ratio, which is a measure of its ability to stimulate muscle growth versus its virilizing effects. Nandrolone possesses a significantly higher ratio (~11:1) compared to testosterone (~1:1), indicating a greater propensity for anabolic activity relative to its androgenic activity. amegroups.org

A direct comparative study in male rats between nandrolone decanoate and testosterone undecanoate highlighted several physiological and behavioral differences. diva-portal.org Rats treated with nandrolone decanoate showed a reduction in body weight gain compared to both control and testosterone undecanoate-treated animals. diva-portal.orgresearchgate.net Behaviorally, the nandrolone group demonstrated decreased general activity. diva-portal.org

Hormonally, the two androgens produced divergent effects on the stress axis. Nandrolone decanoate administration led to a reduction in plasma levels of adrenocorticotropic hormone (ACTH) compared to controls, while increasing plasma corticosterone (B1669441) levels relative to the testosterone undecanoate group. diva-portal.orgresearchgate.net These findings underscore that while both are androgens, nandrolone and testosterone possess unique physiological and behavioral profiles, with nandrolone having a more pronounced impact on the specific parameters measured in the study. diva-portal.org

Table 2: Comparative Effects of Nandrolone Decanoate vs. Testosterone Undecanoate in Male Rats

ParameterNandrolone Decanoate EffectTestosterone Undecanoate EffectReference
Body Weight GainReduced compared to control and testosteroneNo significant reduction diva-portal.orgresearchgate.net
General ActivityDecreasedNot significantly altered diva-portal.org
Plasma ACTHReduced compared to controlNot significantly different from control diva-portal.org
Plasma CorticosteroneIncreased compared to testosterone groupLower than nandrolone group diva-portal.org

Dose-Dependent Responses in Non-Human Systems

The physiological effects of nandrolone are often dependent on the administered dose. Research in animal models has demonstrated clear dose-response relationships in various tissues.

In the rat testis, the detrimental effects of nandrolone on Leydig cells and germ cells were more pronounced at a higher dose (10 mg/kg) compared to a lower dose (2 mg/kg). animbiosci.org Similarly, in-vitro studies on Leydig cells revealed a biphasic response in testosterone production; a lower concentration of nandrolone (3.9 μM) was found to increase testosterone levels, whereas this effect was abolished at a higher concentration (15.6 μM), which also caused a downregulation of the enzyme CYP17A1. oncotarget.comnih.gov

Studies examining systemic effects in rats using low (3 mg/kg/week) and high (15 mg/kg/week) doses over short (6 weeks) and long (12 weeks) terms found that the high dose consistently produced significant elevations in biomarkers for kidney and liver function in both timeframes. oatext.comnih.gov The low dose, however, had no significant effect on these markers in the short term, but its long-term administration did result in significant elevations, indicating a cumulative effect over time. oatext.comnih.gov Another study in rats using doses of 7.93 mg/kg and 11.9 mg/kg found that the high-dose group exhibited the greatest increase in kidney weight and serum liver enzymes. longdom.org

These findings collectively show that the magnitude of nandrolone's physiological impact, particularly on organ systems like the liver, kidney, and testes, is directly related to the dose administered. animbiosci.orgoatext.com

Table 3: Summary of Dose-Dependent Responses to Nandrolone in Animal Models

Animal Model/SystemLow DoseHigh DoseObserved OutcomeReference
Rat Testis2 mg/kg/week10 mg/kg/weekDestructive effects on testis were more apparent at the higher dose. animbiosci.org
Rat Leydig Cells (in vitro)3.9 μM15.6 μMLow dose increased testosterone production; high dose did not. nih.gov
Rat Liver/Kidney Function3 mg/kg/week15 mg/kg/weekHigh dose elevated biomarkers in both short and long term; low dose only showed effects in the long term. oatext.comnih.gov
Rat Organ Weight/Enzymes7.93 mg/kg11.9 mg/kgHigh dose group showed the greatest increase in kidney weight and liver enzymes. longdom.org

Analytical Methodologies and Forensic Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, coupled with mass spectrometry, are the cornerstone of nandrolone (B1676933) detection. mdpi.com These techniques offer the high sensitivity and specificity required to identify nandrolone and its metabolites in complex biological matrices like urine and hair. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are frequently utilized for the definitive identification of nandrolone metabolites. mdpi.com These methods are well-established for their precision in analyzing anabolic steroids. researchgate.net In forensic applications, GC-MS is used for both qualitative and quantitative analysis of seized anabolic steroid samples, often found in oily formulations. scielo.brscielo.br The validation of these methods typically includes parameters such as linearity, selectivity, limit of detection (LOD), and limit of quantification (LOQ) to ensure they meet regulatory guidelines. scielo.brscielo.br For instance, a validated GC-MS method for oily samples containing nandrolone esters demonstrated satisfactory results for these parameters, making it suitable for routine analyses. scielo.br

Research has also focused on the detection of nandrolone and its esters in hair samples using GC-MS. researchgate.netoup.com A sensitive and reproducible GC-MS method was developed for the quantitative determination of nandrolone, testosterone (B1683101), and their esters in hair, with limits of quantitation as low as 50 pg/mg for nandrolone. oup.com

Table 1: GC-MS/MS Parameters for Nandrolone Metabolite Analysis

ParameterValue/DescriptionReference
InstrumentationGas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) mdpi.com
Sample MatrixUrine, Hair, Oily formulations mdpi.comresearchgate.netscielo.br
Target Analytes19-norandrosterone (B1242311) (19-NA), 19-noretiocholanolone (B1255105) (19-NE) mdpi.comresearchgate.net
DerivatizationOften required to improve volatility and thermal stability researchgate.net
Limit of Quantification (LOQ)&lt;1 ng/mL in urine nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/(HRMS)) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), has emerged as a powerful tool for nandrolone analysis. nih.gov A significant advantage of LC-MS/MS over GC-MS is that it often eliminates the need for hydrolysis and derivatization steps, which can be time-consuming and introduce potential for analytical errors. nih.govresearchgate.net This makes the analysis of phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, more direct. nih.govwada-ama.org

LC-MS/MS methods have been developed and validated for the simultaneous quantification of intact nandrolone phase II oxo-metabolites in urine. nih.govnih.gov These methods can chromatographically resolve and quantify glucuronide and sulfate metabolites in the same run, with quantification ranges typically between 1-100 ng/mL. nih.gov The validation of these methods is performed according to the standards set by the World Anti-Doping Agency (WADA). nih.govnih.gov

Table 2: LC-MS/HRMS Parameters for Nandrolone Metabolite Analysis

ParameterValue/DescriptionReference
InstrumentationLiquid chromatograph coupled to a (tandem) high-resolution mass spectrometer nih.gov
Sample MatrixUrine nih.govnih.gov
Target AnalytesIntact 19-norandrosterone glucuronide (19-NAG), 19-noretiocholanolone glucuronide (19-NEG), and their sulfate conjugates nih.govnih.gov
Ionization ModePositive ionization mode nih.govnih.gov
Quantification Range1-100 ng/mL nih.govresearchgate.net

Derivatization Strategies for Enhanced Detection (e.g., Girard's reagent T)

To enhance the detection of certain nandrolone metabolites, especially in LC-MS, derivatization strategies are employed. Girard's reagent T (GRT) is a notable derivatization agent used for the analysis of oxo-steroids. nih.govnih.gov Derivatization with GRT improves the ionization efficiency of nandrolone's oxo-metabolites, leading to more intense product ions during collision-induced dissociation (CID). nih.govresearchgate.net This allows for more sensitive and selective detection. nih.govresearchgate.net

A "derivatization and inject" method using GRT directly in urine samples has been developed, allowing for the analysis of metabolites by direct injection into an LC-MS/(HRMS) system. nih.govresearchgate.net This approach has been successfully validated for the quantification of intact nandrolone phase II oxo-metabolites. nih.govnih.gov Another similar reagent, Girard's Reagent P (GRP), has also been utilized for the derivatization of steroid esters in dried blood spots, demonstrating the versatility of this class of reagents in enhancing detection sensitivity. scispace.comresearchgate.net

Isotope Ratio Mass Spectrometry for Origin Differentiation

A significant challenge in nandrolone testing is distinguishing between endogenous (naturally produced) and exogenous (administered) sources, as the body can produce small amounts of nandrolone. mdpi.comresearchgate.net Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique to address this issue. researchgate.netdntb.gov.uaunimc.it

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) Principles

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique that measures the carbon isotope ratio (¹³C/¹²C) of a compound. kcl.ac.uknih.gov The principle behind this method is that synthetic steroids, typically derived from plant-based sources, have a different ¹³C/¹²C ratio compared to steroids produced naturally in the human body. mdpi.com

During GC-C-IRMS analysis, the sample is first separated by gas chromatography. The separated compounds are then combusted into carbon dioxide (CO₂), and the resulting gas is introduced into the isotope ratio mass spectrometer. The mass spectrometer measures the ratio of ¹³CO₂ to ¹²CO₂, which reflects the ¹³C/¹²C ratio of the original compound.

Discrimination between Endogenous and Exogenous Nandrolone Metabolites

GC-C-IRMS is the only technique that can reliably differentiate between endogenous and exogenous nandrolone. mdpi.comresearchgate.netdntb.gov.ua The World Anti-Doping Agency (WADA) mandates the use of GC-C-IRMS when the concentration of 19-norandrosterone (19-NA) in urine exceeds a certain threshold. dshs-koeln.de The ¹³C/¹²C ratio of urinary 19-NA is compared to that of an endogenous reference compound (ERC). dshs-koeln.de A significant difference in these ratios provides conclusive evidence of exogenous nandrolone administration. kcl.ac.uknih.gov

Research has shown that typical endogenous steroid values for the carbon-13 isotope (¹³C) are approximately between -17‰ and -25‰. mdpi.com Values outside this range are indicative of synthetic nandrolone use. mdpi.com Studies have also investigated the ¹³C values of seized nandrolone preparations, finding that while most fall within the expected range for synthetic steroids (less than -27‰), some preparations have ¹³C values that overlap with the endogenous range, which could potentially complicate the interpretation of IRMS results. kcl.ac.uknih.gov Furthermore, studies have demonstrated that after a single intramuscular dose of nandrolone decanoate (B1226879), GC-C-IRMS analysis can confirm the presence of exogenous 19-NA for up to nine months. researchgate.netwada-ama.org

Sample Matrix Analysis and Method Validation

The choice of biological matrix and the validation of analytical methods are fundamental to ensuring the accuracy and reliability of results in forensic and anti-doping contexts.

Analysis in Biological Fluids (e.g., urine)

Urine is the most common matrix for detecting the misuse of nandrolone esters. Following administration, nandrolone is metabolized, and its metabolites are excreted in urine, primarily as glucuronide and sulfate conjugates. mdpi.com The main urinary metabolites targeted for detection are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), with 19-NA usually being the most predominant. mdpi.comnih.gov

The standard analytical techniques for identifying these metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and frequently used technique. mdpi.com The process typically involves several sample preparation steps. First, enzymatic hydrolysis (often using β-glucuronidase) is required to break the conjugate bonds and free the metabolites. This is followed by an extraction step, often solid-phase extraction (SPE) or liquid-liquid extraction, to purify and concentrate the analytes. nih.gov Finally, a derivatization step, such as silylation, is necessary to make the metabolites volatile for GC analysis. researchgate.net The GC separates the different compounds, and the MS provides identification based on their unique mass fragmentation patterns. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence and offers significant advantages, most notably the elimination of the hydrolysis and derivatization steps. nih.gov LC-MS/MS can directly analyze the conjugated metabolites (phase II metabolites), which simplifies sample preparation and reduces the risk of analyte conversion that can occur during enzymatic hydrolysis. nih.govwada-ama.org This direct approach can also provide a more complete metabolic profile, helping to distinguish between different scenarios and reducing the risk of false positives. nih.gov

To differentiate between nandrolone from an exogenous source (doping) and that which may be produced endogenously at very low levels, gas chromatography/combustion/isotope ratio mass spectrometry (GC-C-IRMS) is employed. mdpi.com This technique measures the carbon isotope ratio (¹³C/¹²C) of the metabolites, which can distinguish synthetic steroids from natural ones. mdpi.comwada-ama.org

Analysis in Hair Samples for Long-Term Detection

Hair analysis offers a much wider window of detection compared to urine, making it an invaluable tool for demonstrating a history of substance use. addictionresource.comidas-kreischa.de Anabolic steroids and their metabolites are incorporated into the hair shaft via the bloodstream, as well as through sweat and sebum, where they can remain detectable for months to years, depending on the length of the hair. idas-kreischa.dedshs-koeln.de

The primary analytical method for hair analysis is LC-MS/MS, prized for its high sensitivity and specificity, which is crucial given the very low concentrations of substances found in hair (in the picogram per milligram range). researchgate.net A GC-MS/MS method has also been developed for the detection of nandrolone in hair. nih.gov

Sample preparation for hair involves several key steps:

Decontamination: Washing the exterior of the hair strands to remove any external contaminants. nih.gov

Extraction: The hair is typically pulverized or cut into small pieces, and the target analytes are extracted using a solvent, often with the aid of ultrasonication. nih.govdshs-koeln.de

Purification: A cleanup step, such as liquid-liquid extraction or SPE, is performed before instrumental analysis. nih.gov

Studies have shown that after administration of a nandrolone ester, nandrolone itself can be detected in hair. oup.com One study detected nandrolone in horse hair for up to 330 days post-administration. nih.gov This long-term detection capability makes hair analysis a powerful complementary method to urinalysis in forensic investigations. idas-kreischa.de

Validation Parameters (e.g., linearity, selectivity, precision, recovery, limits of detection and quantitation)

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters are rigorously assessed for methods used to detect nandrolone metabolites.

Linearity: This confirms that the method's response is proportional to the concentration of the analyte over a specific range. For nandrolone analysis, methods typically demonstrate high correlation coefficients (r²) greater than 0.99. ptfarm.pl

Selectivity: This ensures the method can accurately measure the target analyte without interference from other compounds in the matrix. nih.gov

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), this measures the closeness of agreement between a series of measurements. It is often expressed as the coefficient of variation (CV%), with values typically below 15-20% being acceptable. nih.govnih.gov

Recovery: This measures the efficiency of the extraction process. For nandrolone metabolites, recovery rates are often high, with studies reporting values of 94% or more. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These limits are crucial for detecting trace amounts. Methods for nandrolone metabolites are highly sensitive, with reported LODs and LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netugent.beresearchgate.net

The table below summarizes validation parameters reported in various studies for the analysis of nandrolone and its metabolites.

ParameterAnalyte(s)MatrixMethodReported Value(s)Reference(s)
LOD 19-NA, 19-NEUrineGC-MS0.01 ng/mL, 0.06 ng/mL researchgate.net
19-NoretiocholanolonePorcine UrineGC-MS/MS13.2 pg/mL ugent.be
19-Norandrosterone SulfateHuman UrineLC-MS/MS40 pg/mL nih.gov
NandroloneHairLC-MS/MS3.0 pg/mg researchgate.net
LOQ Nandrolone MetabolitesHuman UrineLC/MS/MS & GC/MS<1 ng/mL nih.gov
19-Norandrosterone SulfateHuman UrineLC-MS/MS200 pg/mL nih.gov
NandroloneHairGC-MS50 pg/mg oup.com
Precision (CV%) Nandrolone MetabolitesHuman UrineLC/MS/MS & GC/MS<16.4% nih.gov
19-Norandrosterone SulfateHuman UrineLC-MS/MSIntra-day: 2.7%, Inter-assay: 14.3% nih.gov
Recovery 19-NA, 19-NEUrineGC-MS94.17%, 95.54% researchgate.net
19-Norandrosterone SulfateHuman UrineLC-MS/MS94% nih.gov
Linearity Nandrolone PhenylpropionatePharmaceutical FormulationRP-HPLCr² = 0.9994 (0.05-25 µg/mL) ptfarm.pl
Nandrolone MetabolitesHuman UrineLC-MS/MS1-100 ng/mL nih.gov

Development of Novel Analytical Assays

Research continues to focus on developing faster, more sensitive, and field-deployable methods for detecting nandrolone and other anabolic agents.

One area of innovation involves improving existing LC-MS/MS methods. A recently developed technique uses Girard's Reagent T for derivatization directly in urine samples. nih.govresearchgate.net This allows for the simultaneous quantification of intact phase II glucuronide and sulfate metabolites in a single run, simplifying the process while maintaining high sensitivity and the ability to perform structural identification. nih.govresearchgate.net

Another promising frontier is the development of biosensors, particularly those using aptamers. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. Researchers have identified aptamers that bind to nandrolone and have used them to create a label-free colorimetric assay. researchgate.netnih.gov This assay, based on gold nanoparticles, provides a rapid, cost-effective screening tool that yields a visual result (a color change from red to blue), making it suitable for on-site testing without the need for complex laboratory equipment. researchgate.netnih.gov

Enzyme-linked immunosorbent assays (ELISAs) also represent a valuable screening tool. A sensitive and specific ELISA has been developed for the direct detection of the parent nandrolone steroid in urine. endocrine-abstracts.org While mass spectrometry remains the gold standard for confirmation, these immunoassays can serve as an effective first pass in analyzing a large number of samples, with one study reporting a minimum detection limit of 3.5 pg/mL for nandrolone. endocrine-abstracts.org

These novel assays represent the evolution of analytical chemistry in response to the challenges of detecting substance abuse, aiming for methods that are not only laboratory-based but also potentially portable and rapid. researchgate.net

Structure Activity Relationship Sar Studies and Synthetic Modifications

Impact of C19 Methyl Group Removal on Androgenic and Myotrophic Potential

A defining structural modification of nandrolone (B1676933) (also known as 19-nortestosterone) is the absence of the methyl group at the carbon-19 (C19) position, which is present in testosterone (B1683101). scielo.brresearchgate.net This removal of the angular methyl group that bridges the A and B rings of the steroid nucleus significantly alters the biological activity of the compound. scielo.broup.com The result is a steroid with a markedly different ratio of anabolic (myotrophic) to androgenic effects compared to testosterone. wikipedia.org

The lack of the C19-methyl group contributes to nandrolone's reduced androgenic potency. wikipedia.org A key reason for this is its metabolism in androgen-sensitive tissues like the prostate and skin, which have high concentrations of the enzyme 5α-reductase. nih.govnih.gov While testosterone is converted by this enzyme into the highly potent androgen, dihydrotestosterone (B1667394) (DHT), nandrolone is metabolized into 5α-dihydronandrolone (DHN). wikipedia.orgnih.govwikipedia.org DHN has a significantly lower binding affinity for the androgen receptor (AR) compared to both testosterone and DHT, leading to weaker androgenic effects in these tissues. nih.govnih.govwikipedia.org

Despite this reduction in androgenicity, the anabolic activity in muscle tissue is largely preserved and relatively enhanced. wikipedia.orgnih.gov Skeletal muscle has very low levels of 5α-reductase, allowing nandrolone to act directly on androgen receptors to produce its muscle-building effects. nih.govnih.govwikipedia.org This metabolic difference is a primary reason for the favorable dissociation between its anabolic and androgenic actions. nih.gov

Table 1: Comparative Anabolic-to-Androgenic Ratios
CompoundAnabolic:Androgenic Ratio (Approximate)
Testosterone1:1
Nandrolone~3:1 to 11:1

Note: The anabolic-to-androgenic ratio is a comparative measure and can vary depending on the study and assay model. Sources report ratios for nandrolone ranging from approximately 3:1 to as high as 11:1. nih.govamegroups.org

Role of C17 Esterification in Pharmacokinetic Profile and Duration of Action

While the core 19-nortestosterone structure provides its intrinsic activity, modifications at the C17β-hydroxyl group are critical for its therapeutic application. The esterification of this group with a carboxylic acid, such as octanoic acid to form nandrolone octanoate (B1194180), is a common strategy to prolong the drug's pharmacokinetic profile and duration of action. wikipedia.orgnih.gov

The addition of an ester chain increases the molecule's lipophilicity (fat solubility). endocrine.org When an ester like nandrolone octanoate is administered via intramuscular injection, it forms an oily depot from which it is released slowly into the bloodstream. nih.govgu.seoup.com Once in circulation, plasma esterases must hydrolyze, or cleave, the ester bond to release the active nandrolone molecule. nih.govoup.com This two-step process of slow release and subsequent activation results in a sustained therapeutic effect, thereby reducing the required frequency of administration. gu.seoup.com

The length of the ester chain is directly related to the duration of action; longer esters, like decanoate (B1226879) or octanoate, provide a more extended release compared to shorter esters like phenylpropionate. nih.govwikipedia.org This allows for the pharmacokinetic profile to be tailored for different clinical needs.

Dissociation of Anabolic and Androgenic Effects Based on Structural Features

The successful separation of anabolic and androgenic effects in nandrolone is a landmark in steroid medicinal chemistry, attributed to several interconnected structural and metabolic factors:

Absence of C19-Methyl Group: As detailed previously, this is the most critical feature. It leads to the formation of the weak androgen metabolite DHN in tissues with high 5α-reductase activity, thereby reducing androgenic side effects. wikipedia.orgnih.govwikipedia.org

Tissue-Specific Metabolism: The stark difference in 5α-reductase concentration between androgenic tissues (high) and skeletal muscle (negligible) is the foundation of nandrolone's selectivity. nih.govnih.govwikipedia.org In muscle, the potent parent compound, nandrolone, is the primary actor, whereas in androgenic tissues, its activity is diminished upon conversion to the less potent DHN. nih.govnih.gov

Reduced Aromatization: Nandrolone is a poor substrate for the aromatase enzyme, which converts androgens into estrogens. wikipedia.orgendocrine.org Its rate of aromatization is significantly lower than that of testosterone, which minimizes estrogenic side effects. medscape.com

Together, these features produce a compound that preferentially stimulates anabolic processes in muscle while exerting a comparatively weaker androgenic influence on tissues such as the prostate gland and skin. wikipedia.org

Design of Steroid Analogues with Modified Receptor Affinity

The principles learned from the SAR of nandrolone have guided the design of subsequent anabolic steroids and other related compounds. nih.govresearchgate.net The objective has consistently been to create analogues with higher affinity for the androgen receptor in anabolic tissues (muscle and bone) while minimizing activity in androgenic tissues and avoiding unwanted metabolism. researchgate.net

Further research into steroidal modifications has explored various strategies:

C17α-Alkylation: The addition of a methyl or ethyl group at the C17α position, as seen in methyltestosterone (B1676486) or stanozolol, prevents rapid liver metabolism and allows for oral administration. wikipedia.orggu.se

Ring Modifications: Introducing alterations to the steroid's ring structure, such as adding a double bond between C1 and C2 (as in metandienone) or substituting a carbon atom with a heteroatom (as in oxandrolone), can further refine the anabolic-to-androgenic ratio and metabolic stability. wikipedia.orgresearchgate.net

This line of research laid the groundwork for the modern development of non-steroidal Selective Androgen Receptor Modulators (SARMs). kjsm.orgnih.gov Although structurally different, SARMs are designed with the same fundamental goal that was first successfully demonstrated by nandrolone: to achieve tissue-selective activation of the androgen receptor, maximizing therapeutic anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. nih.govnih.govwikipedia.org

Advanced Research Directions and Theoretical Perspectives

Investigation of Long-Term Molecular and Cellular Adaptations

The enduring effects of nandrolone (B1676933) esters on the body's intricate cellular and molecular machinery are a significant area of scientific inquiry. Chronic exposure to these anabolic-androgenic steroids (AAS) can elicit a cascade of adaptations at the cellular level, some of which may contribute to both therapeutic actions and adverse outcomes.

Prolonged administration of nandrolone has been shown to induce structural and functional changes in various tissues. For instance, studies have highlighted that long-term exposure to androgens can have a direct toxic effect on kidney cells, particularly the glomeruli, leading to an accumulation of the mesangial matrix and a depletion of podocytes. nih.gov The kidneys express androgen receptors (ARs), and their activation is linked to cellular growth and hypertrophy. nih.gov This suggests that chronic nandrolone exposure could fundamentally alter kidney architecture and function over time.

In the context of muscle tissue, nandrolone administration can lead to adaptations aimed at promoting muscle growth and regeneration. However, these changes can also include alterations that are typically associated with muscle damage and repair, such as an increase in central nuclei within muscle fibers. mdpi.com The presence of central nuclei is a hallmark of regenerating muscle fibers following an injury. mdpi.com Furthermore, prolonged use has been associated with an increase in collagen fibers in muscle tissue, suggesting a fibrotic response. mdpi.com

At a more fundamental level, nandrolone has been observed to influence the state of cellular differentiation. Research on a human hepatocarcinoma-derived cell line demonstrated that nandrolone treatment could slow cell growth and promote a shift towards a more quiescent, stem cell-like phenotype. nih.govresearchgate.net This was accompanied by an increase in the expression of stemness-associated markers. nih.govresearchgate.net While this may have implications for tissue repair, it also raises questions about the potential for long-term use to influence carcinogenesis, especially in tissues rich in stem cells like the liver. nih.gov

Furthermore, chronic nandrolone exposure can disrupt the delicate balance of cellular redox homeostasis. Studies have shown that long-term administration can lead to a state of oxidative stress in tissues such as the liver, heart, and kidneys. plos.org This is characterized by increased production of reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes. plos.org This persistent oxidative state can contribute to cellular damage and has been implicated in the pathogenesis of a wide range of diseases affecting these organs. plos.org

The table below summarizes key long-term molecular and cellular adaptations observed in response to nandrolone administration.

Tissue/Cell TypeMolecular/Cellular AdaptationPotential Consequence
Kidney (Glomerular cells)Accumulation of mesangial matrix, podocyte depletion, cellular hypertrophy. nih.govAltered kidney structure and function. nih.gov
Skeletal MuscleIncreased central nuclei, increased collagen fibers. mdpi.comMuscle regeneration, but also potential fibrosis. mdpi.com
Hepatocarcinoma CellsInduction of a stem cell-like phenotype, increased stemness markers. nih.govresearchgate.netAltered cell differentiation, potential implications for carcinogenesis. nih.gov
Liver, Heart, KidneyDisruption of redox homeostasis, increased ROS, decreased antioxidant enzymes. plos.orgCellular damage, increased risk of organ-specific diseases. plos.org

Integration of Omics Technologies in Nandrolone Octanoate (B1194180) Research

The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—has revolutionized the study of anabolic steroids, offering a holistic view of the molecular changes induced by these compounds. These high-throughput techniques allow researchers to move beyond single-molecule analyses and explore the global impact of nandrolone on genes, proteins, and metabolites.

Transcriptomics , the study of the complete set of RNA transcripts, has been employed to understand how nandrolone alters gene expression. For example, a study using RNA sequencing (RNAseq) on the livers of pigs treated with nandrolone esters identified 491 differentially expressed genes. researchgate.netunito.itmdpi.com This highlights the broad impact of nandrolone on hepatic gene regulation. Further analysis pinpointed a smaller cluster of 16 genes that could serve as potential biomarkers for nandrolone administration. researchgate.netunito.itmdpi.com In another study on sheep rotator cuff muscles, transcriptomic analysis revealed that nandrolone administration mitigated muscle-to-fat transformation by down-regulating lipid accumulation and up-regulating the expression of the androgen receptor and its downstream targets. nih.gov

Proteomics , which investigates the entire complement of proteins, provides insights into the functional consequences of altered gene expression. While specific large-scale proteomics studies on nandrolone octanoate are not as prevalent in the available literature, the known mechanisms of nandrolone action imply significant proteomic shifts. For instance, nandrolone's binding to the androgen receptor (AR) and subsequent translocation to the nucleus directly influences the synthesis of numerous proteins involved in muscle growth and other physiological processes. nih.gov

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, is a powerful tool for identifying biomarkers of nandrolone use. The analysis of metabolites in urine is a cornerstone of anti-doping tests. hmdb.ca Nandrolone itself is metabolized into several key compounds, including 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105), which are detectable in urine. nih.govwikipedia.org Advanced metabolomic approaches can help to distinguish between endogenous and exogenous sources of nandrolone and identify new biomarkers of effect. mdpi.comresearchgate.net For example, research has explored the urinary ratio of 19-NA glucuronide to 19-NA sulfate (B86663) as a potential indicator of exogenous nandrolone administration. mdpi.com

The integration of these omics technologies provides a multi-layered understanding of nandrolone's biological effects. The table below illustrates the application of omics in nandrolone research.

Omics TechnologyApplication in Nandrolone ResearchKey Findings
Transcriptomics Identifying changes in gene expression in response to nandrolone.Identified hundreds of differentially expressed genes in pig liver. researchgate.netunito.itmdpi.com Revealed nandrolone's role in regulating lipid-related gene expression in sheep muscle. nih.gov
Proteomics Understanding the functional protein changes induced by nandrolone.Nandrolone's interaction with the androgen receptor leads to widespread changes in protein synthesis. nih.gov
Metabolomics Detecting nandrolone and its metabolites for anti-doping purposes and biomarker discovery.19-norandrosterone is a key urinary metabolite for detecting nandrolone use. hmdb.ca Metabolomic models are being developed to screen for a range of anabolic agents. researchgate.net

Computational Modeling and In Silico Predictions for Mechanistic Elucidation

Computational modeling and in silico (computer-based) predictions are increasingly valuable tools for unraveling the complex mechanisms of action of drugs like this compound. These approaches can complement and guide experimental research by predicting molecular interactions, pharmacokinetic properties, and potential biological activities.

One of the primary applications of computational modeling in nandrolone research is the study of its interaction with the androgen receptor (AR). Molecular docking simulations can predict the binding affinity and orientation of nandrolone within the AR's ligand-binding pocket. These studies help to explain the high anabolic and reduced androgenic effects of nandrolone compared to testosterone (B1683101). nih.gov For instance, the conversion of nandrolone to 5α-dihydronandrolone by the enzyme 5α-reductase results in a ligand with lower affinity for the AR, which is thought to contribute to its milder androgenic side effect profile. nih.gov

In silico approaches are also being used to repurpose existing drugs for new therapeutic applications. A recent study used a computer-aided drug design (CADD) approach to investigate the potential of nandrolone as an anticancer agent. endocrine-abstracts.org Through virtual screening, the study predicted that nandrolone could have a high binding affinity for key cancer-related proteins such as DNA Topoisomerase II Alpha (TOP2A) and Cyclin-dependent kinases IV & VI (CDK4/6). endocrine-abstracts.org The study also predicted inhibitory activity against several cancer cell lines and favorable pharmacokinetic properties. endocrine-abstracts.org While these findings require experimental validation, they highlight the potential of in silico methods to generate novel hypotheses.

Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. These predictions are crucial in the early stages of drug development and can help to identify potential liabilities of a drug candidate. For nandrolone, in silico ADMET profiling can provide insights into its metabolic fate and potential for drug-drug interactions. endocrine-abstracts.org

The table below summarizes the applications of computational modeling in nandrolone research.

Computational ApproachApplication in Nandrolone ResearchExample/Finding
Molecular Docking Predicting the binding of nandrolone to the androgen receptor and other proteins.Helps to explain the differential affinity of nandrolone and its metabolites for the AR. nih.gov
Virtual Screening/CADD Identifying potential new therapeutic targets for nandrolone.Predicted potential anticancer activity of nandrolone by targeting TOP2A and CDK4/6. endocrine-abstracts.org
ADMET Prediction Estimating the pharmacokinetic and toxicity profiles of nandrolone.Used to assess the drug-likeness and potential toxicity of nandrolone in in silico repurposing studies. endocrine-abstracts.org

Ethical Considerations in Basic and Preclinical Research on Anabolic Steroids

The use of anabolic steroids in basic and preclinical research, particularly in animal models, necessitates strict adherence to ethical principles to ensure the humane treatment of animals and the integrity of the scientific findings. The guiding framework for ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement . nih.govplos.org

Replacement refers to methods that avoid or replace the use of animals in research. nih.gov This can include the use of in vitro techniques, such as cell cultures, and in silico computer modeling. nih.gov For instance, studying the molecular effects of nandrolone on cell lines, as has been done with hepatocarcinoma cells, is a form of replacement. nih.govresearchgate.net

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. plos.orgki.se This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies. ki.seresearchgate.net

Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. plos.orgresearchgate.net In the context of nandrolone research, this could involve optimizing administration techniques and using non-invasive monitoring methods where possible.

Beyond the 3Rs, several other ethical considerations are paramount in preclinical steroid research:

Justification of Animal Use: Research proposals must provide a strong scientific rationale for why animal models are necessary and how the potential benefits of the research outweigh the potential harm to the animals.

Appropriate Animal Models: The choice of animal species and model should be carefully justified to ensure its relevance to the research question.

Humane Endpoints: Clear criteria should be established for when an animal should be removed from a study to prevent unnecessary suffering. ki.se

Veterinary Care: Animals must receive appropriate veterinary care throughout the study.

Transparency and Reporting: Researchers have an ethical obligation to report their methods and findings accurately and transparently to ensure the reproducibility and value of the research. ki.se

The World Medical Association (WMA) emphasizes that physicians must oppose and refuse to administer any substance or condone any method that is not in accordance with medical ethics or that might be harmful to an athlete. wma.net While this pertains to clinical practice, the underlying principle of avoiding harm extends to preclinical research. The ethical management of steroid administration in research animals is a critical responsibility of the scientific community. idosr.orgasep.orgresearchgate.netnih.gov

Future Methodological Advancements in this compound Studies

The field of nandrolone research is continually evolving, driven by advancements in analytical and experimental methodologies. Future studies will likely benefit from a range of innovative techniques that promise to provide deeper insights into the compound's actions.

One of the key areas of advancement is in analytical techniques for detecting and quantifying nandrolone and its metabolites. While gas chromatography-mass spectrometry (GC-MS) is a well-established method, more sensitive and sophisticated techniques are emerging. scielo.br Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful tool for distinguishing between endogenous and exogenous nandrolone by analyzing carbon isotope ratios. mdpi.comrsc.org Future developments may focus on improving the efficiency and accessibility of such advanced techniques. Furthermore, the development of novel biosensors and antibody-based methods could offer rapid and field-portable options for AAS detection. mdpi.com

In the realm of cellular and molecular biology , the use of advanced imaging techniques will be crucial. High-resolution microscopy and live-cell imaging can provide real-time visualization of nandrolone's effects on cellular structures and processes. The application of more sensitive cardiac imaging techniques, such as cardiac magnetic resonance imaging and speckle-tracking analysis, could help to clarify the impact of nandrolone on the heart. researchgate.net

The development of more sophisticated in vitro models , such as organ-on-a-chip systems, holds great promise for steroid research. researchgate.net These microfluidic devices can simulate the interactions between different organs, providing a more physiologically relevant platform for studying the systemic effects of nandrolone and reducing the reliance on animal models. researchgate.net

Finally, the continued integration of omics technologies and bioinformatics will be essential for a systems-level understanding of nandrolone's effects. Combining data from transcriptomics, proteomics, and metabolomics will allow for the construction of comprehensive models of nandrolone's mechanism of action and its impact on various biological pathways.

The table below highlights potential future methodological advancements in nandrolone research.

Area of AdvancementSpecific Technique/ApproachPotential Impact
Analytical Chemistry Improved GC-C-IRMS, novel biosensors, antibody-based assays. mdpi.comrsc.orgmdpi.comMore sensitive and rapid detection of nandrolone; better differentiation of endogenous vs. exogenous sources. mdpi.com
Cellular Imaging High-resolution live-cell imaging, advanced cardiac imaging (e.g., MRI, speckle-tracking). researchgate.netReal-time visualization of cellular effects; more precise assessment of cardiac function. researchgate.net
In Vitro Models Organ-on-a-chip systems. researchgate.netMore physiologically relevant models for studying systemic effects; reduction in animal use. researchgate.net
Omics and Bioinformatics Integrated multi-omics analysis (transcriptomics, proteomics, metabolomics).Comprehensive, systems-level understanding of nandrolone's biological impact.

Q & A

Q. What are the critical safety protocols for handling nandrolone octanoate in laboratory settings?

this compound requires strict adherence to OSHA and GHS safety standards. Personal protective equipment (PPE) must include NIOSH/MSHA-approved respirators, chemical-resistant gloves, and protective eyewear . Handling should occur in ventilated environments, and contaminated clothing must be decontaminated before reuse due to its carcinogenic and reproductive toxicity risks (H351, H360 classifications) .

Q. How can researchers validate the purity of this compound in synthetic preparations?

High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are recommended for quantifying impurities. For example, derivatization with isobutyl esters improves GC-MS sensitivity by generating specific mass fragments (e.g., m/z 127.1 and 131.1), enabling detection limits as low as 0.43 μM . Reference standards like Nandrolone Decanoate Imp. K (3-Oxoestr-4-en-17yl octanoate) should be used for calibration .

Q. What experimental controls are essential when studying this compound’s anabolic effects in vivo?

Studies should include vehicle controls (e.g., carrier solvents) and baseline measurements of metabolic markers (e.g., glucose, liver enzymes). For murine models, dose-response curves must account for age and strain variability, as seen in BALB/c mice studies where high-dose nandrolone exacerbated septic shock .

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its tissue-specific bioavailability?

this compound undergoes hydrolysis to release free nandrolone, which interacts with hepatic acyl-CoA synthetases. Mutagenesis studies in E. coli FadD mutants revealed enhanced octanoate oxidation rates, suggesting analogous enzymes in mammals may modulate its metabolic clearance . Stable isotope tracing (e.g., ¹³C₄-octanoate) can quantify hepatic oxidation kinetics and correlate results with fibrosis or steatosis markers .

Q. What methodological strategies resolve contradictions in this compound’s dose-dependent effects across studies?

Meta-analyses should stratify data by administration route (e.g., intramuscular vs. oral) and model systems (cell lines vs. whole organisms). For instance, discrepancies in liver oxidation rates may arise from differences in fatty acid solubility or background enzymatic activity, as observed in E. coli acyl-CoA assays . Sensitivity analyses using ANOVA can isolate confounding variables like age or comorbid conditions .

Q. How can researchers optimize in vitro assays to study this compound’s androgen receptor (AR) binding affinity?

Competitive binding assays using radiolabeled ligands (e.g., ³H-dihydrotestosterone) require normalization to AR-negative cell lines to exclude nonspecific interactions. Data interpretation should account for esterase activity in cell lysates, which may prematurely hydrolyze the octanoate moiety. Dose-response curves must span 0.1–100 nM to capture full receptor saturation dynamics .

Methodological Considerations

  • Data Interpretation : When analyzing oxidation kinetics, ensure substrate solubility (e.g., octanoate vs. decanoate) does not skew Michaelis-Menten parameters .
  • Study Design : Use the FLOAT method to refine research questions, ensuring they are neither overly broad (e.g., "effects on metabolism") nor too narrow (e.g., "impact on murine hepatocyte line X") .
  • Conflict Resolution : Address contradictory findings by comparing assay conditions (e.g., GC-MS derivatization methods vs. HPLC retention times ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.